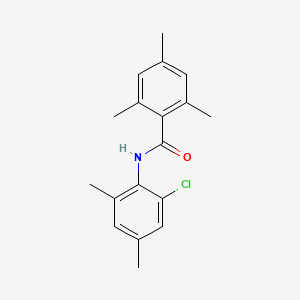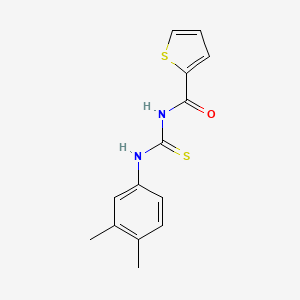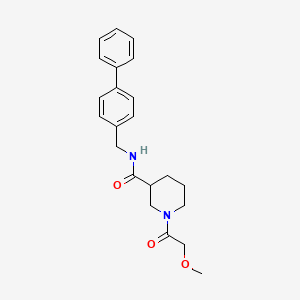![molecular formula C13H18N4O2S2 B5669131 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B5669131.png)
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a morpholine ring attached to a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also features a 4,6-dimethylpyrimidine moiety and has similar biological activities.
2-Amino-4,6-dimethylpyrimidine: A simpler compound with a similar pyrimidine structure, used as a building block in various syntheses.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is unique due to its combination of a pyrimidine ring with a morpholine-4-carbodithioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-9-7-10(2)15-12(14-9)16-11(18)8-21-13(20)17-3-5-19-6-4-17/h7H,3-6,8H2,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOVYLFZDYKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5669068.png)


![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B5669090.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![N-(3-chlorobenzyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5669113.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine](/img/structure/B5669128.png)



